

# Application Notes and Protocols for Caspase-Glo® Assay with JNJ-4355 Treatment

Author: BenchChem Technical Support Team. Date: December 2025



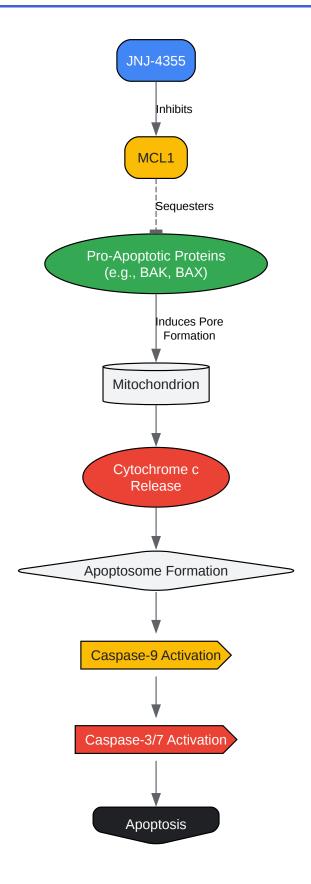
For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**JNJ-4355** is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1), a member of the B-cell lymphoma 2 (BCL-2) family.[1][2][3][4] Inhibition of MCL1 by **JNJ-4355** disrupts its interaction with pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[1][3][4] This process culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, homogeneous luminescent assay that measures the combined activities of caspase-3 and caspase-7 in cell-based assays.[5][6][7][8] This application note provides a detailed protocol for utilizing the Caspase-Glo® 3/7 Assay to quantify the pro-apoptotic effects of **JNJ-4355** treatment in cancer cell lines.

## Signaling Pathway of JNJ-4355-Induced Apoptosis





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Caption: Signaling pathway of JNJ-4355-induced apoptosis.



### **Quantitative Data Summary**

The following table summarizes the reported in vitro activity of **JNJ-4355** in inducing apoptosis as measured by the Caspase-Glo® assay in various cancer cell lines.

Cell Line	Cancer Type	Assay	Parameter	Value (nM)
MOLP-8	Multiple Myeloma	Caspase-Glo®	AC50	12
KMS12-PE	Multiple Myeloma	Caspase-Glo®	AC50	69
MOLP-8	Multiple Myeloma	Caspase-Glo®	AC50	8.7

AC50 (Half-maximal activity concentration) is the concentration of **JNJ-4355** that induces 50% of the maximum caspase activity.

# **Experimental Protocols Materials**

- JNJ-4355
- Cancer cell lines (e.g., MOLP-8, KMS12-PE)
- Cell culture medium and supplements (specific to the cell line)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA (for adherent cells)
- Phosphate-Buffered Saline (PBS)
- White-walled, opaque 96-well or 384-well assay plates suitable for luminescence readings



- Caspase-Glo® 3/7 Assay Kit (Promega)
- Multichannel pipette
- Luminometer

# Protocol for JNJ-4355 Treatment and Caspase-Glo® 3/7 Assay

This protocol is a representative procedure and may require optimization for different cell lines and experimental conditions.

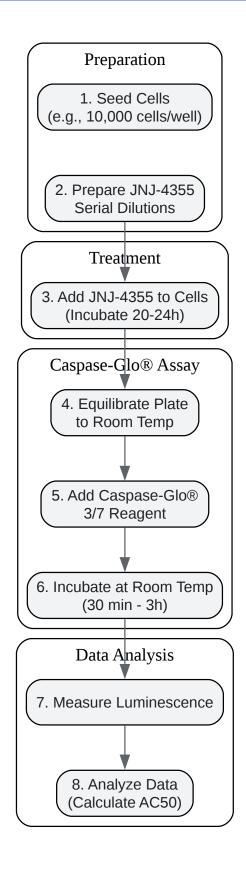
- 1. Cell Seeding:
- For suspension cells (e.g., MOLP-8), directly seed cells into a white-walled 96-well plate at a density of 10,000 to 20,000 cells per well in 50 μL of culture medium.
- For adherent cells, seed cells into a white-walled 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to attach overnight.
- 2. **JNJ-4355** Compound Preparation and Treatment:
- Prepare a stock solution of **JNJ-4355** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of JNJ-4355 in culture medium to achieve the desired final concentrations for the dose-response experiment. A suggested concentration range based on the known AC50 values would be from 0.1 nM to 10 μM.
- Include a vehicle control (medium with the same percentage of DMSO used for the highest JNJ-4355 concentration).
- Add 50 μL of the diluted JNJ-4355 or vehicle control to the appropriate wells of the cell plate, bringing the total volume to 100 μL per well.
- Incubate the plate for a predetermined duration. A common treatment time for apoptosis
  induction is 20-24 hours.[8] However, the optimal incubation time may vary and should be
  determined empirically.[9]



- 3. Caspase-Glo® 3/7 Assay Procedure:
- Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[6][7][10]
- Reconstitute the Caspase-Glo® 3/7 Substrate with the Caspase-Glo® 3/7 Buffer to form the Caspase-Glo® 3/7 Reagent.[6][7][10]
- Remove the cell plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]
- Add 100 μL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.[7]
   This results in cell lysis, followed by caspase cleavage of the substrate and generation of a luminescent signal.[5][6][8]
- Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds to 2 minutes.
- Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light. The optimal incubation time should be determined to achieve a stable luminescent signal.[7]
- Measure the luminescence of each well using a luminometer.
- 4. Data Analysis:
- Subtract the average luminescence value of the blank wells (medium with Caspase-Glo® Reagent only) from all experimental wells.
- Plot the luminescence signal against the concentration of JNJ-4355.
- Determine the AC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

### **Experimental Workflow**





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Caption: Experimental workflow for the Caspase-Glo® assay with **JNJ-4355** treatment.



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- To cite this document: BenchChem. [Application Notes and Protocols for Caspase-Glo® Assay with JNJ-4355 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394187#caspase-glo-assay-with-jnj-4355-treatment]

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